molecular formula C9H10O6 B12829484 Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate CAS No. 76311-86-9

Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate

Cat. No.: B12829484
CAS No.: 76311-86-9
M. Wt: 214.17 g/mol
InChI Key: YQKFJYZRWMTMOL-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate is a complex organic compound belonging to the class of furan derivatives. This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a lactone ring. The presence of multiple functional groups, such as ester and ketone, makes it a versatile molecule in organic synthesis and various scientific applications.

Properties

CAS No.

76311-86-9

Molecular Formula

C9H10O6

Molecular Weight

214.17 g/mol

IUPAC Name

methyl 4-methyl-2,6-dioxo-3,3a,4,6a-tetrahydrofuro[3,4-b]furan-3-carboxylate

InChI

InChI=1S/C9H10O6/c1-3-4-5(7(10)13-2)8(11)15-6(4)9(12)14-3/h3-6H,1-2H3

InChI Key

YQKFJYZRWMTMOL-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)OC2C(=O)O1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the target compound through intramolecular cyclization and aromatization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups into alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.

Scientific Research Applications

Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

    Medicine: Some derivatives exhibit pharmacological properties, making them candidates for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate is unique due to its bicyclic structure and the presence of multiple functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic organic chemistry and related fields.

Biological Activity

Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate is a complex organic compound belonging to the class of furan derivatives. This article explores its biological activity, including its potential applications in medicine and industry, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
CAS Number 76311-86-9
Molecular Formula C₉H₁₀O₆
Molecular Weight 214.17 g/mol
IUPAC Name methyl 4-methyl-2,6-dioxo-3,3a,4,6a-tetrahydrofuro[3,4-b]furan-3-carboxylate
InChI Key YQKFJYZRWMTMOL-UHFFFAOYSA-N
Canonical SMILES CC1C2C(C(=O)OC2C(=O)O1)C(=O)OC

The unique bicyclic structure of this compound contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present in the compound facilitate hydrogen bonding and other interactions that can lead to the modulation or inhibition of target activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney).
  • Assay Method : The MTT assay was employed to determine cytotoxicity. The results showed varying IC50 values indicating the concentration required to inhibit cell growth by 50%.
Cell LineIC50 (µg/mL)
HeLa62.37
HepG2Not specified
VeroNot specified

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown activity against both Gram-positive and Gram-negative bacteria:

  • Tested Strains : Common strains include Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate the lowest concentration that inhibits bacterial growth.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coliNot specified

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis from Acetylacetone : The compound is synthesized via condensation reactions involving acetylacetone and ethyl bromopyruvate. This method highlights its potential as a building block for more complex organic molecules.
  • Biological Assays : Various derivatives have been tested for their cytotoxicity against cancer cell lines and antibacterial efficacy using standard methods like disc diffusion.
  • Potential Drug Development : Given its promising bioactivity profiles, derivatives of this compound are being explored for their potential as therapeutic agents in cancer treatment and infection control.

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